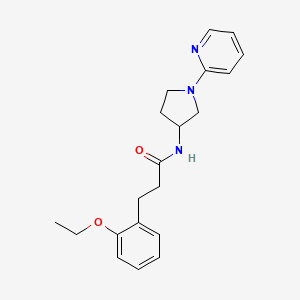

3-(2-ethoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide

Description

Properties

IUPAC Name |

3-(2-ethoxyphenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-2-25-18-8-4-3-7-16(18)10-11-20(24)22-17-12-14-23(15-17)19-9-5-6-13-21-19/h3-9,13,17H,2,10-12,14-15H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBROZIIMWORAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CCC(=O)NC2CCN(C2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Attachment of the Pyridine Group: The pyridine moiety is introduced via a nucleophilic substitution reaction.

Formation of the Amide Bond: The final step involves the formation of the amide bond between the pyrrolidine and the ethoxyphenyl group, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyridine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aromatic or heterocyclic compounds.

Scientific Research Applications

3-(2-ethoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs are propanamide derivatives with variations in aryl substituents and heterocyclic scaffolds. Key examples from the evidence include:

Substituent Analysis:

- Ethoxyphenyl vs. This may reduce the half-life of the target compound but improve safety profiles by avoiding bioaccumulation .

- Pyridine-Pyrrolidine vs. Thiazole Scaffold (Compound in ):

The pyridine-pyrrolidine core likely enhances binding to amine receptors (e.g., neurotransmitter transporters), whereas the thiazole-containing analog targets kinase domains (CDK7), indicating divergent therapeutic applications. - Pyrrolidine vs. Simple Amide (Compound in ):

The pyrrolidine ring in the target compound introduces conformational rigidity, which may enhance receptor selectivity compared to the flexible pivaloyl group in 2,2-dimethyl-N-pyridin-2-yl-propionamide.

Pharmacological and Physicochemical Considerations

- Metabolic Stability:

The ethoxy group may undergo cytochrome P450-mediated dealkylation faster than trifluoromethyl groups, necessitating structural optimization for prolonged activity . - Synthetic Complexity: The synthesis of the target compound likely requires multi-step procedures involving palladium-catalyzed couplings (as seen in ) or reductive amination (similar to ), which may affect scalability compared to simpler analogs .

Biological Activity

3-(2-ethoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique ethoxy group, which may influence its chemical reactivity and biological interactions. The following sections provide a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Structure and Composition

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H25N3O2 |

| Molecular Weight | 339.44 g/mol |

| InChI Key | PZBROZIIMWORAW-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.

- Attachment of the Pyridine Group : Introduced via nucleophilic substitution.

- Formation of the Amide Bond : Finalized using coupling reagents like EDCI or DCC.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

- Enzymes : The compound may act as an inhibitor or modulator of specific enzymatic pathways.

- Receptors : Potential binding to G-protein-coupled receptors (GPCRs) could mediate its pharmacological effects.

- Ion Channels : Interaction with ion channels may influence cellular signaling processes.

Pharmacological Properties

Research indicates that this compound exhibits potential therapeutic effects, including:

- Anti-inflammatory Activity : Investigated for its ability to reduce inflammation in various models.

- Analgesic Effects : Preliminary studies suggest pain-relieving properties.

Case Studies and Research Findings

- Anti-tubulin Polymerization Study :

- Inflammation Models :

Comparative Analysis with Similar Compounds

| Compound Name | Key Features |

|---|---|

| 3-(2-methoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide | Methoxy group may alter reactivity and biological activity. |

| 3-(2-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide | Chlorine substituent could affect pharmacodynamics. |

| 3-(2-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide | Fluorine's electronegativity may influence binding affinity. |

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR):

- 1H NMR: Identify ethoxyphenyl protons (δ 6.8–7.4 ppm, aromatic), pyrrolidine NH (δ 2.8–3.2 ppm), and pyridine signals (δ 8.1–8.6 ppm) .

- 13C NMR: Confirm carbonyl (C=O, ~170 ppm) and pyridine carbons (~150 ppm) .

- X-ray Crystallography: Use SHELXL for refinement to resolve bond angles and torsional strain in the pyrrolidine-pyridine junction. High-resolution data (R-factor < 0.05) ensures accuracy .

How can computational modeling predict this compound’s binding affinity and selectivity for target proteins?

Advanced Research Question

- Docking Studies: Employ AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK7) or GPCRs. Focus on hydrogen bonds between the propanamide carbonyl and catalytic lysine residues .

- Molecular Dynamics (MD): Simulate ligand-protein stability (100 ns trajectories) to assess binding mode retention. Analyze RMSD (<2 Å) and solvent-accessible surface area (SASA) .

- SAR Insights: Compare with analogs (e.g., thiophene derivatives) to identify substituents enhancing selectivity (e.g., ethoxy vs. bromophenyl groups) .

What strategies resolve contradictions between in vitro potency and in vivo efficacy data?

Advanced Research Question

- Pharmacokinetic Profiling: Measure bioavailability (%F) and metabolic stability (CYP450 assays). Low %F may explain in vivo discrepancies; consider prodrug strategies (e.g., esterification) .

- Tissue Distribution Studies: Use radiolabeled compound (e.g., 14C) to track accumulation in target organs vs. plasma.

- Metabolite Identification: LC-MS/MS to detect active/inactive metabolites affecting efficacy .

How does the compound’s multi-heterocyclic architecture influence its biological activity?

Advanced Research Question

-

Key Structural Features:

Component Role 2-Ethoxyphenyl Enhances lipophilicity and membrane penetration Pyridine-pyrrolidine Facilitates π-π stacking and hydrogen bonding Propanamide linker Stabilizes interactions with catalytic pockets -

Activity Comparison:

- Analog A (Thiophene derivative): Lower kinase inhibition (ΔIC50 = 2.3 µM vs. 0.7 µM for target compound) due to reduced H-bond capacity.

- Analog B (Bromophenyl variant): Improved potency but higher cytotoxicity (CC50 = 18 µM vs. 42 µM) .

What in vivo experimental designs are optimal for evaluating therapeutic potential?

Advanced Research Question

- Animal Models:

- Cancer: Xenograft models (e.g., HCT-116 colorectal) with biweekly dosing (10–50 mg/kg, IP). Monitor tumor volume and body weight .

- Neurodegeneration: Transgenic mice (e.g., APP/PS1 for Alzheimer’s) assessed via Morris water maze and Aβ plaque quantification .

- Endpoint Analysis:

- Biomarkers: ELISA for inflammatory cytokines (IL-6, TNF-α) or apoptosis markers (caspase-3).

- Histopathology: H&E staining of liver/kidney to evaluate toxicity .

How can researchers address low solubility in aqueous buffers during formulation?

Basic Research Question

- Co-solvents: Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-400 to enhance solubility (≥5 mg/mL).

- Nanoparticle Encapsulation: PLGA nanoparticles (150–200 nm) improve bioavailability and sustained release .

- pH Adjustment: Ionizable groups (pyrrolidine NH, pKa ~9.1) allow salt formation in acidic buffers (pH 4.5) .

What are the key considerations for scaling up synthesis without compromising yield?

Advanced Research Question

- Process Optimization:

- Step 1: Replace LiAlH4 with safer NaBH4/CeCl3 for reductions (yield maintained at 85%).

- Step 2: Transition from batch to flow chemistry for amide coupling (residence time: 30 min, 90°C) .

- Quality Control:

- PAT Tools: In-line FTIR monitors reaction progression.

- Impurity Profiling: LC-MS to detect dimerization byproducts (<0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.